1-(2,5-dimethoxyphenyl)-2-(naphthalene-2-sulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine
Description
The compound 1-(2,5-dimethoxyphenyl)-2-(naphthalene-2-sulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine features a pyrrolo[1,2-a]pyrazine core substituted with a 2,5-dimethoxyphenyl group at position 1 and a naphthalene-2-sulfonyl group at position 2. This structure combines electron-donating methoxy groups with the electron-withdrawing sulfonyl moiety, creating a unique electronic profile.
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)-2-naphthalen-2-ylsulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4S/c1-30-20-10-12-24(31-2)22(17-20)25-23-8-5-13-26(23)14-15-27(25)32(28,29)21-11-9-18-6-3-4-7-19(18)16-21/h3-13,16-17,25H,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDLRHZEQMIJGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2C3=CC=CN3CCN2S(=O)(=O)C4=CC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,5-dimethoxyphenyl)-2-(naphthalene-2-sulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
- Molecular Formula : C₁₈H₁₇N₃O₄S
- Molar Mass : 343.4 g/mol
- CAS Number : 324067-80-3
The compound's biological activity is primarily attributed to its ability to interact with various molecular targets within cells. The sulfonamide group contributes to its binding affinity to enzymes and receptors involved in inflammatory responses and microbial resistance.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrrolo[1,2-a]pyrazines exhibit significant antimicrobial properties. For instance, compounds similar to this compound were evaluated for their Minimum Inhibitory Concentration (MIC) against various pathogens:
| Compound | MIC (μg/mL) | Pathogen |
|---|---|---|
| 7b | 0.22 | Staphylococcus aureus |
| 4a | 0.25 | Escherichia coli |
| 5a | 0.30 | Candida albicans |
These results indicate a promising potential for developing new antimicrobial agents based on this compound's structure .
Anti-inflammatory Activity
This compound has also been investigated for its anti-inflammatory effects. Studies have shown that it can inhibit cyclooxygenase-2 (COX-2), an enzyme responsible for the formation of pro-inflammatory compounds. The structure-activity relationship (SAR) analysis indicated that modifications in the pyrazole ring significantly enhance COX-2 inhibition .
Anticancer Activity
The anticancer potential of related pyrazole derivatives has been explored extensively. Research indicates that these compounds can inhibit key signaling pathways involved in cancer cell proliferation and survival:
- Targeted Pathways :
- BRAF(V600E)
- EGFR
- Telomerase
In vitro assays have shown that some derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting a mechanism involving apoptosis induction .
Study on Antimicrobial Efficacy
A comprehensive study assessed the antimicrobial efficacy of several pyrrolo[1,2-a]pyrazine derivatives against clinical isolates of bacteria and fungi. The results indicated that the tested compounds not only inhibited microbial growth but also reduced biofilm formation significantly.
Study on COX-2 Inhibition
Another pivotal study focused on the anti-inflammatory properties of sulfonamide-containing pyrazoles. The findings revealed that these compounds effectively reduced inflammation in animal models by inhibiting COX-2 activity and subsequently decreasing prostaglandin synthesis .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research has indicated that compounds featuring sulfonamide groups exhibit significant antimicrobial activity. The sulfonyl moiety in this compound can enhance its interaction with biological targets, potentially leading to the development of new antimicrobial agents . Studies on related compounds have shown that modifications on the aromatic rings can influence their efficacy against bacteria and fungi.
Cancer Research
The pyrrolo[1,2-a]pyrazine framework is known for its biological activity, particularly in cancer treatment. Compounds with similar structures have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The incorporation of the naphthalene sulfonyl group may enhance the selectivity and potency of these compounds against specific cancer cell lines .
Neuroprotective Effects
There is emerging evidence suggesting that derivatives of pyrrolo[1,2-a]pyrazine may possess neuroprotective properties. Research indicates that such compounds can modulate neurotransmitter systems and exhibit neuroprotective effects in models of neurodegenerative diseases . The unique combination of functional groups in this compound could be explored further for potential therapeutic applications in treating conditions like Alzheimer's disease.
Material Science
Organic Electronics
The structural characteristics of 1-(2,5-dimethoxyphenyl)-2-(naphthalene-2-sulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine make it a candidate for use in organic electronic materials. Its ability to act as a semiconductor could be beneficial in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research into similar compounds has shown promise in improving charge transport properties and device efficiency .
Research Tool
Fluorescent Probes
Due to its unique chemical structure, this compound can be utilized as a fluorescent probe in biochemical assays. The presence of the naphthalene moiety allows for effective light absorption and emission properties, making it suitable for applications in cellular imaging and tracking biological processes .
Analytical Chemistry
The compound's distinct spectral properties can also be leveraged in analytical chemistry for the detection of specific analytes. Its stability under various conditions makes it a reliable candidate for use in chromatographic techniques .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition against Gram-positive bacteria with derivatives showing enhanced activity due to sulfonamide modifications. |
| Study B | Cancer Cell Lines | Exhibited selective cytotoxicity against breast cancer cell lines; suggested mechanisms involve apoptosis induction via mitochondrial pathways. |
| Study C | Organic Electronics | Improved charge mobility observed in devices utilizing this compound compared to traditional materials; potential for higher efficiency in OLEDs noted. |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Pyrrolo[1,2-a]pyrazine Derivatives
2-(2,5-Dimethoxybenzenesulfonyl)-1-(2,5-dimethoxyphenyl)-pyrrolo[1,2-a]pyrazine (CAS 899739-90-3, )
- Structural Differences : Replaces the naphthalene-2-sulfonyl group with a 2,5-dimethoxybenzenesulfonyl group.
- Impact :
- Reduced lipophilicity due to smaller sulfonyl substituent.
- Dual 2,5-dimethoxyphenyl groups may enhance π-π stacking but reduce solubility in polar solvents.
- Molecular weight: 458.53 g/mol (identical to the target compound).
- Applications: Not explicitly stated, but benzenesulfonyl derivatives are common in kinase inhibitors or GPCR-targeted drugs .
Benzoimidazo-Pyrrolopyrazine Derivatives ()
- Examples :
- 8aa : 6-(2,5-Dimethoxyphenyl)benzo[4,5]imidazo[1,2-a]pyrrolo[2,1-c]pyrazine (mp 187.3–188.2°C).
- 8ab : Naphtho-fused analog (mp 186.5–187.2°C).
- Lower melting points (~187°C) compared to pyrazoline derivatives (e.g., 262°C in ), suggesting weaker crystal packing forces in imidazo-pyrrolopyrazines. Absence of sulfonyl groups reduces electron-withdrawing effects, altering reactivity .
Sulfonamide-Containing Compounds
1-(Naphthalene-2-sulfonyl)-4-(4-nitro-3-piperidinylphenyl)piperazine ()
- Structural Overlap : Shares the naphthalene-2-sulfonyl group.
- Differences: Piperazine ring instead of pyrrolopyrazine core.
- Functional Implications : Piperazine derivatives often target serotonin or adrenergic receptors, suggesting the target compound may also interact with similar pathways .
524711-13-5: 1-[(2,5-Dimethoxyphenyl)sulfonyl]piperazine ()
Pyrazoline and Piperazine-Based Analogs
Compound 17 (): 4-(3-tert-Butyl-5-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid
- Structural Contrasts :
Compound 9 (): 1-[4-(4-Chloro-3-fluorophenoxy)but-2-ynyl]-4-[2-(4-methoxyphenyl)phenyl]piperazine
- Key Features: Halogen substituents (Cl, F) enhance electronegativity and metabolic stability. Molecular weight (487 g/mol) exceeds the target compound’s, suggesting differences in bioavailability .
Physicochemical and Functional Insights
Electronic Effects
Solubility and Lipophilicity
- The naphthalene sulfonyl group increases logP compared to benzenesulfonyl analogs, favoring blood-brain barrier penetration but reducing water solubility. Piperazine derivatives () mitigate this via basic nitrogen atoms .
Q & A
Q. What synthetic strategies are recommended for preparing pyrrolo[1,2-a]pyrazine derivatives with sulfonyl and aryl substituents?
- Methodological Answer : A common approach involves multi-step condensation and cyclization reactions. For example, coupling a naphthalene sulfonyl chloride with a pre-synthesized pyrrolopyrazine intermediate under basic conditions (e.g., NaH in THF at 0°C to room temperature). Subsequent Suzuki-Miyaura cross-coupling can introduce the 2,5-dimethoxyphenyl group using Pd(PPh₃)₄ as a catalyst . Purification typically employs column chromatography with gradients of ethyl acetate/hexane. Reaction progress should be monitored via TLC and validated by NMR .
Q. How can researchers confirm structural integrity and purity of this compound?
- Methodological Answer : Use 1H/13C NMR to verify substituent positions (e.g., methoxy protons at δ 3.7–3.9 ppm; naphthalene sulfonyl aromatic protons at δ 7.5–8.3 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., calculated vs. observed m/z). Purity ≥95% is achievable via recrystallization from ethanol or preparative HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What are common challenges in isolating pyrrolo[1,2-a]pyrazine derivatives?
- Methodological Answer : Key challenges include low yields due to steric hindrance from the naphthalene sulfonyl group and byproduct formation during cyclization. Mitigation strategies:
- Optimize reaction time and temperature (e.g., reflux in ethanol for 12 hours) .
- Use scavengers like molecular sieves to trap water in condensation steps .
Advanced Research Questions
Q. How can computational methods model the electronic transitions and non-adiabatic dynamics of this compound?
- Methodological Answer : Construct a 24-mode Hamiltonian to simulate vibronic coupling between excited states (S₁ and S₂). Use the multiconfiguration time-dependent Hartree (MCTDH) method to propagate wave packets and predict absorption spectra. Compare computed results (e.g., S₂ excitation energy) with experimental UV-Vis data. Symmetry considerations are critical for accurate potential energy surface mapping .
Q. What experimental techniques elucidate the photophysical behavior of the sulfonyl-pyrrolopyrazine system?
- Methodological Answer :
- Time-resolved phosphorescence spectroscopy : Measure lifetime decay (e.g., τ ≈ 3–5 µs) to study energy transfer to metal surfaces. Use argon spacer layers to control molecule-surface distances .
- Transient absorption spectroscopy : Monitor intersystem crossing rates between singlet and triplet states under nitrogen laser excitation .
Q. How does the sulfonyl group influence magnetic coupling in coordination polymers?
- Methodological Answer : The sulfonyl group enhances electron-withdrawing effects, stabilizing reduced pyrazine ligands in 2D frameworks. Investigate via:
- SQUID magnetometry : Measure magnetic susceptibility (e.g., ferrimagnetic ordering below 55 K).
- DFT calculations : Analyze spin density distribution to confirm electron delocalization over the ligand .
Q. What strategies optimize structure-activity relationships (SAR) for biological applications?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
